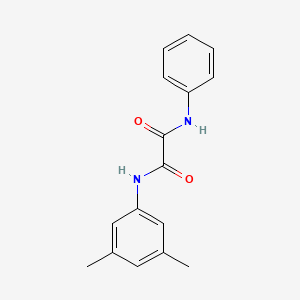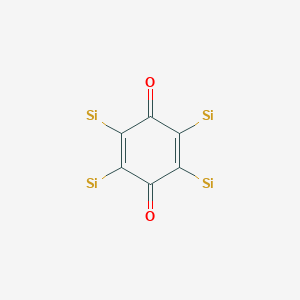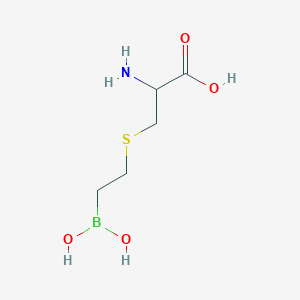
2-Amino-3-(2-boronoethylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-boronoethylsulfanyl)propanoic acid is a boron-containing amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and borono groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-boronoethylsulfanyl)propanoic acid typically involves the introduction of a boronoethylsulfanyl group to a suitable amino acid precursor. One common method involves the reaction of cysteine with a boronic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-boronoethylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The borono group can be oxidized to form boronic acid derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
2-Amino-3-(2-boronoethylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-boronoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, leading to cell death . The borono group plays a crucial role in this process by capturing neutrons and facilitating the release of cytotoxic particles.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,7-dicarba-closo-dodecaboranyl-1-thio)propanoic acid: Another boron-containing amino acid derivative used in BNCT.
2-Amino-3-(heteroaryl)propanoic acids: Compounds with similar amino acid backbones but different substituents, such as furan or thiophene nuclei.
Uniqueness
2-Amino-3-(2-boronoethylsulfanyl)propanoic acid is unique due to its specific combination of amino, borono, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicine and materials science.
Properties
IUPAC Name |
2-amino-3-(2-boronoethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88642-86-8 |
Source


|
| Record name | Alanine, 3-[(2-boronoethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC77838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
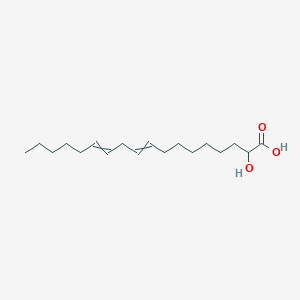
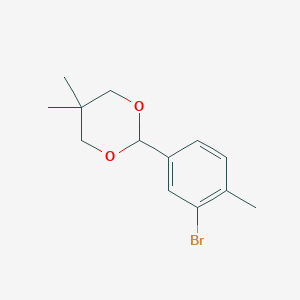

![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
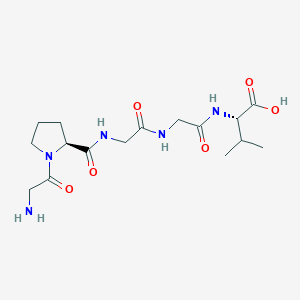

![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)

![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
